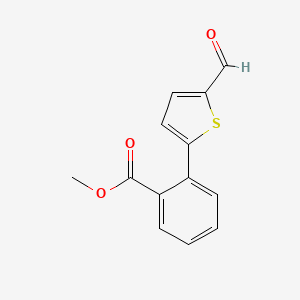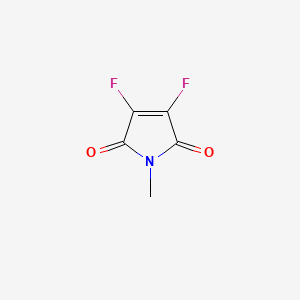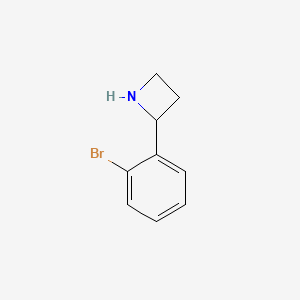
2-(2-Bromophenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromophenyl)azetidine is a four-membered heterocyclic compound containing a nitrogen atom and a bromophenyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
Synthetic Routes and Reaction Conditions:
Aza Paternò–Büchi Reaction: One of the most efficient methods for synthesizing azetidines involves the [2 + 2] photocycloaddition reaction between an imine and an alkene. This reaction proceeds under photochemical conditions to form the azetidine ring.
Alkylation of Primary Amines: Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Microwave Irradiation: A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium.
Industrial Production Methods:
Copper-Catalyzed Multicomponent Reaction: Functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives can be prepared via a copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides without the assistance of a base under mild conditions.
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, often leading to ring-opening or functionalization of the nitrogen atom.
Reduction: Reduction reactions can convert azetidines into more saturated nitrogen-containing compounds.
Substitution: Azetidines can participate in substitution reactions, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include peroxides and oxygen.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution Reagents: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products:
Oxidation Products: Ring-opened compounds or functionalized azetidines.
Reduction Products: Saturated nitrogen-containing compounds.
Substitution Products: Functionalized azetidines with various substituents replacing the bromine atom.
科学的研究の応用
2-(2-Bromophenyl)azetidine has numerous applications in scientific research:
作用機序
The mechanism of action of 2-(2-Bromophenyl)azetidine is largely driven by its ring strain and the presence of the bromophenyl group. The ring strain makes the azetidine ring highly reactive, allowing it to participate in various chemical reactions. The bromophenyl group can interact with molecular targets through halogen bonding and π-π interactions, influencing the compound’s biological activity .
類似化合物との比較
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings with less ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing rings commonly found in many natural products and pharmaceuticals.
Uniqueness of 2-(2-Bromophenyl)azetidine:
特性
分子式 |
C9H10BrN |
|---|---|
分子量 |
212.09 g/mol |
IUPAC名 |
2-(2-bromophenyl)azetidine |
InChI |
InChI=1S/C9H10BrN/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9,11H,5-6H2 |
InChIキー |
RWECNCYGZCQMRQ-UHFFFAOYSA-N |
正規SMILES |
C1CNC1C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


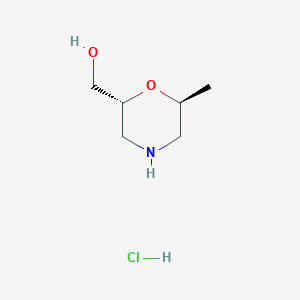
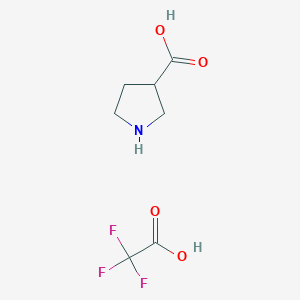
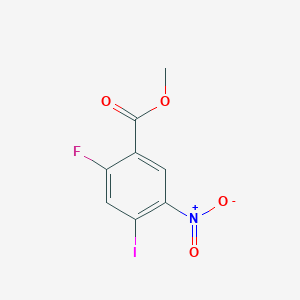
![2-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B15202335.png)
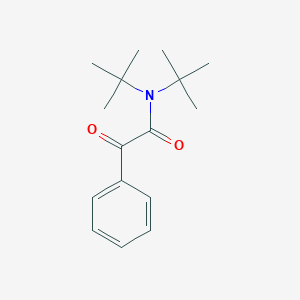

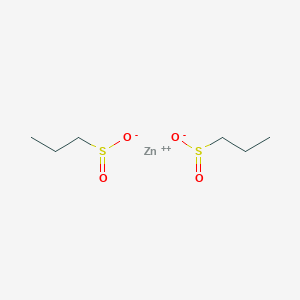

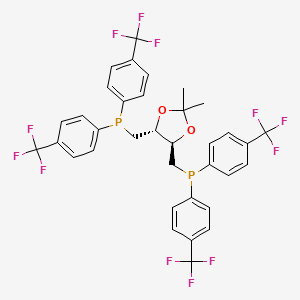
![4-(Benzyloxy)-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purine](/img/structure/B15202396.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)

